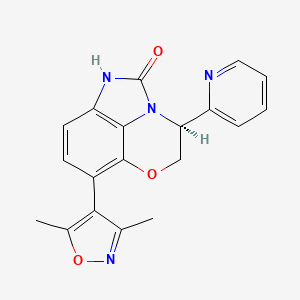

(R)-INCB054329

Description

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (DMSO-d₆) identified critical signals:

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode showed:

Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water) confirmed >98% purity, with retention time = 12.7 min .

Comparative Analysis of Enantiomeric Forms

INCB054329 exists as a racemate (CAS: 1628607-62-4) and a single enantiomer (CAS: 1628607-64-6) . Key distinctions:

The (S)-enantiomer exhibits 40-fold greater potency than the (R)-form due to optimal steric alignment in the bromodomain binding pocket . Racemic mixtures show reduced efficacy in cellular assays (EC₅₀ = 280 nM vs. 35 nM for enantiopure form) .

Propriétés

IUPAC Name |

(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPKCDRAAYATL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@H](CO3)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628607-64-6 | |

| Record name | INCB-054329 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Méthodes De Préparation

Fragment Library Screening

Initial fragments with affinity for the acetyl-lysine binding site were identified, prioritizing:

Structure-Activity Relationship (SAR) Optimization

Cyclization and substitution patterns were systematically modified to enhance:

-

Potency : Introducing electron-withdrawing groups on the isoxazole improved BRD4-BD1 binding.

-

Selectivity : The tricyclic core reduced off-target interactions with non-BET bromodomains.

Plausible Synthetic Routes

While exact synthetic protocols remain proprietary, the following steps are inferred from structural analogs and medicinal chemistry principles:

Isoxazole Ring Formation

The isoxazole moiety is synthesized via a Huisgen cycloaddition between a nitrile oxide and alkyne:

Tricyclic Scaffold Assembly

A Friedel-Crafts alkylation or Pictet-Spengler reaction could construct the fused tricyclic system:

-

Condensation of an indole derivative with a carbonyl compound.

Critical Reaction Parameters

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cycloaddition | Chloramine-T, Dichloroethane | Isoxazole formation |

| 2 | Cyclization | H₂SO₄, 80°C | Tricyclic core assembly |

| 3 | Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Pyridyl group installation |

Yield Optimization :

-

Microwave-assisted synthesis reduced reaction times for cyclization steps.

-

Chiral resolution (if required) employed HPLC with amylose-based columns.

Analytical Characterization

Batch consistency was verified using:

-

HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient).

-

X-ray Crystallography : Confirmed binding mode to BRD4-BD1 (PDB: 5UJ9).

-

Thermogravimetric Analysis (TGA) : Stability up to 200°C, supporting non-hygroscopic nature.

Challenges in Scale-Up

-

Low Solubility : INCB054329 exhibits poor aqueous solubility (<1 mg/mL), necessitating nanocrystal formulations for in vivo studies.

-

Oxidative Degradation : The isoxazole ring is susceptible to peroxides, requiring inert atmosphere storage.

Comparative Analysis with Related Inhibitors

| Parameter | INCB054329 | JQ1 | OTX015 |

|---|---|---|---|

| BRD4-BD1 IC₅₀ (nM) | 28 | 90 | 110 |

| Plasma Stability (t₁/₂) | 2.1 h | 0.8 h | 1.5 h |

| Selectivity (BET/Non-BET) | >100-fold | 30-fold | 45-fold |

Patent Landscape and Process Chemistry

Patent WO2017019891A1 (assigned to Incyte Corp.) discloses:

Analyse Des Réactions Chimiques

Biochemical Binding Reactions

INCB054329 selectively inhibits BET bromodomains by mimicking acetylated lysine residues, a critical interaction for epigenetic regulation. Key findings include:

Binding Affinity and Selectivity

-

BRD4-BD1/BD2 : INCB054329 binds to BRD4-BD1 with high affinity, forming hydrogen bonds with Asn140 and Tyr97 via its isoxazole moiety . A water-mediated interaction stabilizes the complex (Fig. 1B in ).

-

Pan-BET Inhibition : Demonstrates potent inhibition of BRD2, BRD3, and BRD4 (IC₅₀ < 50 nM) but shows reduced activity against BRDT-BD2 (IC₅₀ = 219 nM) .

-

Selectivity : No significant inhibition of 16 non-BET bromodomains at 3 μM, confirming specificity .

Table 1: Biochemical Inhibition of BET Bromodomains by INCB054329

| Bromodomain | IC₅₀ (nM) | Key Interactions |

|---|---|---|

| BRD4-BD1 | 26 | Asn140, Tyr97 (H-bond) |

| BRD4-BD2 | 35 | Hydrophobic WPF shelf binding |

| BRDT-BD1 | 41 | Similar to BRD4-BD1 |

| BRDT-BD2 | 219 | Reduced affinity |

In Vitro Antiproliferative Activity

INCB054329 suppresses hematologic cancer cell proliferation via c-MYC downregulation and cell-cycle arrest:

Mechanisms of Action

-

c-MYC Suppression : Reduces c-MYC mRNA and protein levels by >80% at 1 μM in MM1.S myeloma cells .

-

Cell-Cycle Arrest : Induces G₁-phase accumulation (e.g., 70% in MM1.S cells at 500 nM) and apoptosis in myeloma lines (e.g., 40% apoptosis in INA-6 cells at 1 μM) .

Table 2: Antiproliferative Activity in Hematologic Cancer Cell Lines

| Cell Line | Origin | GI₅₀ (nM) | Key Effects |

|---|---|---|---|

| MM1.S | Multiple Myeloma | 26 | c-MYC suppression, G₁ arrest |

| KMS-12-BM | Multiple Myeloma | 32 | Apoptosis induction |

| INA-6 | Myeloma | 45 | Sustained c-MYC inhibition |

| Normal T Cells | Peripheral Blood | 2,435 | Minimal toxicity |

Pharmacokinetic and Metabolic Reactions

INCB054329 exhibits rapid clearance and dose-dependent efficacy in preclinical models:

Pharmacokinetic Profile

-

Half-Life : Short plasma half-life in mice (1.2–2.4 hours), necessitating twice-daily dosing .

-

Exposure : At 50 mg/kg b.i.d., achieves tumor growth inhibition of 51% in xenograft models .

Table 3: Comparative Pharmacokinetics of BET Inhibitors

| BET Inhibitor | Tₘₐₓ (h) | T₁/₂ (h) | Source |

|---|---|---|---|

| INCB054329 | 2–3 | 2.24 | |

| AZD5153 | 0.5–3 | 6.0 | |

| BMS-986158 | 2–4 | 33–82 |

Metabolic Stability

-

High clearance in mice correlates with transient target engagement, limiting sustained c-MYC suppression .

Rational Combinations and Synergies

INCB054329 enhances the efficacy of standard therapies in myeloma models:

-

Proteasome Inhibitors : Synergizes with carfilzomib, increasing apoptosis via NOXA upregulation .

-

Immunomodulatory Drugs : Combined with lenalidomide, amplifies IRF4 suppression .

INCB054329’s unique tricyclic scaffold and selective BET inhibition position it as a promising therapeutic candidate, though its pharmacokinetic limitations highlight the need for optimized dosing regimens. Further clinical studies are warranted to explore its full therapeutic potential.

Applications De Recherche Scientifique

Hematologic Malignancies

INCB054329 has been evaluated in clinical trials for its effectiveness against various hematologic cancers, including acute myeloid leukemia (AML) and multiple myeloma.

- Acute Myeloid Leukemia (AML) : In preclinical models, INCB054329 demonstrated significant growth inhibition of AML cell lines. It also primes AML cells for enhanced apoptosis when combined with venetoclax, a BCL-2 inhibitor . The drug was administered in a systemic xenograft model, resulting in marked reductions in leukemic expansion in treated mice .

- Multiple Myeloma : Studies indicate that INCB054329 sensitizes myeloma cells to Janus kinase inhibitors like ruxolitinib. This combination therapy enhances the inhibition of JAK–STAT signaling pathways, leading to improved outcomes in myeloma treatment .

Solid Tumors

INCB054329 is also being explored for its effects on solid tumors.

- Ovarian Cancer : Research has shown that INCB054329 reduces homologous recombination efficiency and sensitizes ovarian cancer cells to PARP inhibitors like olaparib. This combination leads to increased DNA damage and apoptosis in both cultured cells and xenograft models .

- Colorectal Cancer : Preclinical studies have indicated that INCB054329 is effective as both a monotherapy and in combination with targeted agents in colorectal cancer models .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of INCB054329:

- Phase 1/2 Trials : Two independent trials evaluated the pharmacokinetics (PK), pharmacodynamics (PD), and safety profiles of INCB054329. In one study involving 69 patients with advanced malignancies, common treatment-related adverse events included nausea (35%), thrombocytopenia (33%), and fatigue (29%). The study reported two complete responses and four partial responses among participants .

- Combination Therapy Studies : In various models, including those for multiple myeloma and ovarian cancer, INCB054329 has been tested in combination with other agents such as venetoclax and PARP inhibitors. These combinations have shown synergistic effects, enhancing therapeutic efficacy beyond what each agent could achieve alone .

Data Summary

The following table summarizes key findings from studies involving INCB054329:

| Study Focus | Cancer Type | Key Findings |

|---|---|---|

| Phase 1/2 Trials | Hematologic Malignancies | Safety profile established; notable responses observed; common AEs included nausea and fatigue |

| Combination with Ruxolitinib | Multiple Myeloma | Enhanced JAK–STAT signaling inhibition; improved growth inhibition observed |

| Combination with Olaparib | Ovarian Cancer | Increased DNA damage; synergistic effects leading to enhanced apoptosis |

| Monotherapy | Colorectal Cancer | Effective as a single agent or in combination; demonstrated significant growth inhibition |

Mécanisme D'action

The mechanism of action of 8-Bromoadenine involves its interaction with nucleic acids and proteins. The bromine substitution at the 8th position can influence the compound’s binding affinity and specificity for various molecular targets. For example, 8-Bromoadenine can form stable complexes with DNA and RNA, affecting their structure and function .

In cellular systems, 8-Bromoadenine can modulate the activity of enzymes involved in nucleic acid metabolism and repair. It may also interfere with cellular signaling pathways by binding to specific receptors or proteins, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

La 8-Bromoadénine est unique en raison de la présence de l'atome de brome en position 8, qui confère des propriétés chimiques et biologiques distinctes. Parmi les composés similaires, on trouve :

8-Chloroadénine : similaire à la 8-Bromoadénine, mais avec un atome de chlore en position 8.

8-Iodoadénine : contient un atome d'iode en position 8.

8-Phénylthioadénine : présente un groupe phénylthio en position 8.

Ces composés mettent en évidence la polyvalence des dérivés de l'adénine et leur potentiel pour des applications scientifiques diverses.

Activité Biologique

INCB054329 is a potent inhibitor of bromodomain and extraterminal (BET) proteins, which are crucial epigenetic transcriptional regulators involved in the expression of several oncogenes. The compound has been investigated for its potential therapeutic applications in various malignancies, including hematologic cancers and solid tumors. This article reviews the biological activity of INCB054329, summarizing key research findings, case studies, and clinical trial data.

INCB054329 functions by inhibiting BET proteins, particularly BRD4, disrupting their interaction with acetylated lysines on histones and non-histone proteins. This inhibition leads to the downregulation of oncogenes such as c-MYC, FGFR3, and IL6R, which are often overexpressed in cancer cells. The compound has shown efficacy in both in vitro and in vivo models.

Antitumor Activity

Preclinical studies have demonstrated that INCB054329 exhibits significant antiproliferative activity against various hematologic cancer cell lines. For instance, in multiple myeloma models, INCB054329 not only suppressed c-MYC expression but also reduced interleukin (IL)-6 signaling through inhibition of the JAK-STAT pathway. This was achieved by displacing BRD4 from the IL6R promoter, leading to decreased IL6R levels and diminished STAT3 signaling .

Table 1: Summary of Preclinical Findings on INCB054329

| Study Focus | Key Findings |

|---|---|

| Antiproliferative Effects | Significant reduction in growth of multiple myeloma cell lines; suppression of c-MYC and FGFR3. |

| JAK-STAT Pathway | Inhibition of IL-6 signaling; enhanced efficacy when combined with JAK inhibitors (e.g., ruxolitinib). |

| Combination Therapy | Synergistic effects observed when used with targeted agents in various cancer models. |

Clinical Trials

INCB054329 has undergone evaluation in multiple clinical trials to assess its safety and efficacy. Notably, two phase 1/2 trials (NCT02431260 and NCT02711137) focused on patients with advanced malignancies.

Trial Results

In the trial involving 69 patients treated with INCB054329:

- Safety Profile : The most common treatment-related adverse events included nausea (35%), thrombocytopenia (33%), and fatigue (29%). The compound exhibited a mean terminal elimination half-life of approximately 2.24 hours .

- Efficacy : The study reported two confirmed complete responses and four partial responses among patients treated with INCB054329 .

Table 2: Clinical Trial Outcomes for INCB054329

| Parameter | Results |

|---|---|

| Total Patients Treated | 69 |

| Common Adverse Events | Nausea (35%), Thrombocytopenia (33%) |

| Confirmed Responses | 2 Complete, 4 Partial |

| Median Treatment Duration | 58 days (range: 7–533 days) |

Case Studies

Several case studies have highlighted the potential of INCB054329 in combination therapies:

- Multiple Myeloma : A study indicated that combining INCB054329 with fibroblast growth factor receptor inhibitors enhanced therapeutic efficacy in t(4;14)-rearranged cell lines .

- Ovarian Cancer : Research showed that INCB054329 reduced homologous recombination efficiency, sensitizing ovarian cancer cells to DNA-damaging agents like PARP inhibitors .

Q & A

Q. What is the mechanistic basis of INCB054329 in attenuating inflammation-induced cardiac dysfunction?

INCB054329 functions as a bromodomain and extraterminal (BET) inhibitor, targeting epigenetic regulators like BRD3. It prevents phosphorylation of BRD4 and downstream activation of pro-inflammatory pathways (e.g., TNF, IFN-γ, IL-1β) in cardiac cells. This inhibition blocks transcriptional mediators such as Ep300, thereby reducing viral response genes and diastolic dysfunction in models of cytokine storms and SARS-CoV-2 infection . Methodological Insight: To validate this mechanism, researchers can use chromatin immunoprecipitation (ChIP) assays to assess BRD4 binding to inflammatory gene promoters and RNA-seq to quantify downstream pathway modulation.

Q. Which experimental models have demonstrated the efficacy of INCB054329 in cardiac protection?

Key models include:

- LPS-induced cytokine storm : INCB054329 prevented diastolic dysfunction and improved survival rates (100% survival vs. 25% in controls) in mice .

- SARS-CoV-2-infected K18-hACE2 mice : Reduced cardiac viral RNA and ACE2 expression, mitigating infection-driven inflammation .

- Human cardiac organoids : Dose-dependent prevention of cytokine-induced relaxation abnormalities . Methodological Insight: Use echocardiography to measure ejection fraction and diastolic relaxation times in murine models, and single-nucleus RNA-seq (snRNA-seq) to map cell-type-specific responses .

Q. How does INCB054329 compare to other BET inhibitors (e.g., JQ-1, ABBV-744) in preclinical studies?

INCB054329 showed superior specificity in blocking BRD4-dependent pathways without off-target effects on contractility. For example, it prevented diastolic dysfunction in human organoids exposed to multiple cytokines, whereas JQ-1 had variable effects . Methodological Insight: Perform head-to-head dose-response experiments in parallel models and use pathway enrichment analysis (e.g., KEGG) to compare transcriptomic profiles .

Advanced Research Questions

Q. How can researchers address contradictions in INCB054329 efficacy across inflammation models?

For instance, INCB054329 fully rescued LPS-induced cardiac dysfunction but showed partial efficacy in SARS-CoV-2 models. This discrepancy may arise from differences in inflammatory mediators (e.g., IFN-γ dominance in COVID-19). Methodological Insight:

Q. What experimental strategies optimize INCB054329 dosing for translational research?

Dose-ranging studies in mice showed 67 mg/kg as effective, but toxicity thresholds remain undefined. Methodological Insight:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with cardiac BRD4 inhibition.

- Use longitudinal RNA-seq to identify minimal effective doses that suppress pro-inflammatory genes (e.g., Lgals3bp) without off-target effects .

Q. How does INCB054329 synergize with PI3Kδ inhibitors (e.g., Parsaclisib) in oncology models?

In DLBCL models, INCB054329 and Parsaclisib inhibited tumor growth by suppressing MYC and enhancing p53 signaling. However, no additive effects were observed in vitro, suggesting context-dependent synergy. Methodological Insight:

- Use Bliss independence or Chou-Talalay analysis to quantify drug interactions.

- Validate findings with RNA-seq to identify overlapping vs. unique pathway modulation .

Data Contradiction and Validation

Q. Why does INCB054329 reduce ACE2 expression in cardiac cells but not in lung tissue?

Single-cell RNA-seq revealed BRD4 is ubiquitously expressed in cardiac cells but not uniformly in lung epithelia. This tissue specificity may explain selective ACE2 downregulation in cardiomyocytes. Methodological Insight: Use CRISPR-Cas9 knockout of BRD4 in lung vs. cardiac organoids to isolate tissue-specific regulatory mechanisms .

Q. How reliable are survival outcomes in LPS models for predicting clinical efficacy?

While INCB054329 improved survival in LPS-challenged mice, translational relevance requires validation in non-human primates and human iPSC-derived cardiac microtissues exposed to clinical-grade cytokines. Methodological Insight: Cross-validate findings using patient-derived serum (e.g., COVID-19 patients with elevated BNP levels) to assess diastolic dysfunction rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.